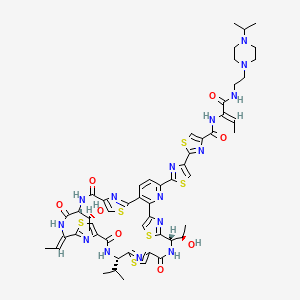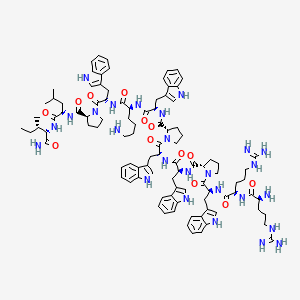
Retro-indolicidin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Retro-indolicidin is a synthetic analog of indolicidin, a naturally occurring antimicrobial peptide. Indolicidin is a 13-residue peptide belonging to the cathelicidin family and is known for its broad-spectrum antimicrobial activity against bacteria, fungi, and viruses . This compound is designed by reversing the sequence of indolicidin, which can enhance its biological properties and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of retro-indolicidin involves solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids in the reverse order of the native sequence. The peptide chain is elongated through repeated cycles of deprotection and coupling reactions .
Industrial Production Methods: Industrial production of this compound can be achieved through recombinant DNA technology. This involves the insertion of the gene encoding this compound into a suitable expression vector, which is then introduced into a host organism, such as Escherichia coli. The host organism expresses the peptide, which is subsequently purified using chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Retro-indolicidin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds, enhancing its stability and activity.
Reduction: Reduction reactions can break disulfide bonds, leading to a loss of structural integrity.
Substitution: this compound can undergo substitution reactions, where specific amino acids are replaced to modify its properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives with protecting groups, such as Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl).
Major Products Formed:
Oxidation: Formation of disulfide-bonded peptides.
Reduction: Linear peptides without disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
Applications De Recherche Scientifique
Retro-indolicidin has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Mécanisme D'action
Retro-indolicidin exerts its antimicrobial effects through multiple mechanisms:
Membrane Disruption: this compound interacts with the lipid bilayer of microbial cell membranes, causing membrane perturbation and cell lysis.
Intracellular Targets: After membrane disruption, this compound can penetrate the cell and interact with intracellular targets, such as proteins and nucleic acids, inhibiting essential cellular processes.
Endotoxin Binding: this compound binds to endotoxins, neutralizing their toxic effects and preventing sepsis.
Comparaison Avec Des Composés Similaires
Retro-indolicidin is compared with other antimicrobial peptides, such as:
Indolicidin: The native form of this compound, with similar antimicrobial properties but different sequence orientation.
Omiganan: A synthetic analog of indolicidin with
Propriétés
Formule moléculaire |
C100H132N26O13 |
|---|---|
Poids moléculaire |
1906.3 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C100H132N26O13/c1-5-57(4)85(86(103)127)123-92(133)76(45-56(2)3)117-93(134)82-36-20-42-124(82)96(137)79(48-60-53-112-71-31-13-8-25-65(60)71)120-88(129)74(34-16-17-39-101)116-90(131)77(46-58-51-110-69-29-11-6-23-63(58)69)118-94(135)83-37-22-44-126(83)98(139)81(50-62-55-114-73-33-15-10-27-67(62)73)122-91(132)78(47-59-52-111-70-30-12-7-24-64(59)70)119-95(136)84-38-21-43-125(84)97(138)80(49-61-54-113-72-32-14-9-26-66(61)72)121-89(130)75(35-19-41-109-100(106)107)115-87(128)68(102)28-18-40-108-99(104)105/h6-15,23-27,29-33,51-57,68,74-85,110-114H,5,16-22,28,34-50,101-102H2,1-4H3,(H2,103,127)(H,115,128)(H,116,131)(H,117,134)(H,118,135)(H,119,136)(H,120,129)(H,121,130)(H,122,132)(H,123,133)(H4,104,105,108)(H4,106,107,109)/t57-,68-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-/m0/s1 |
Clé InChI |
URAYGHMKVDKOFC-GZCUHJJESA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@H](CC9=CNC1=CC=CC=C19)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N |
SMILES canonique |
CCC(C)C(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCCN)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C6CCCN6C(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CC9=CNC1=CC=CC=C19)NC(=O)C1CCCN1C(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



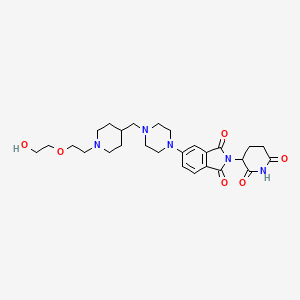
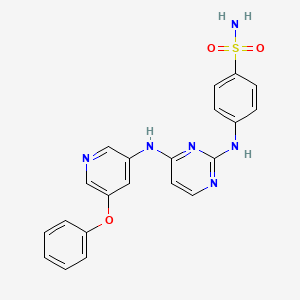

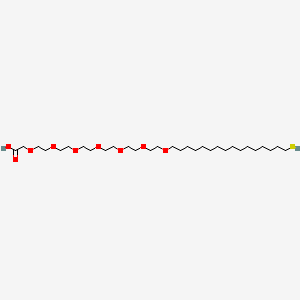
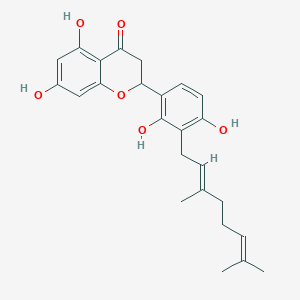
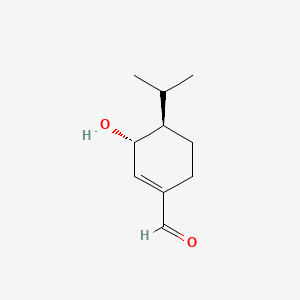
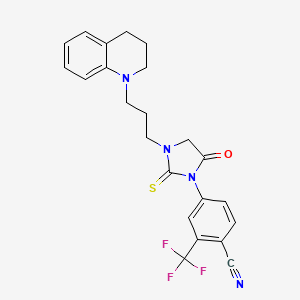
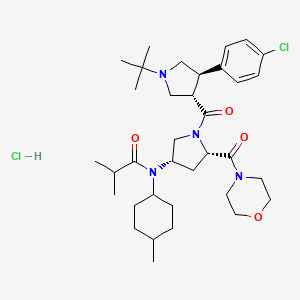
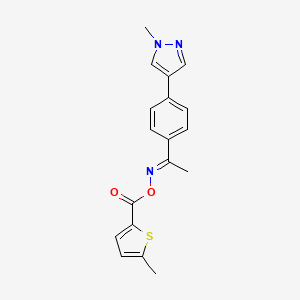
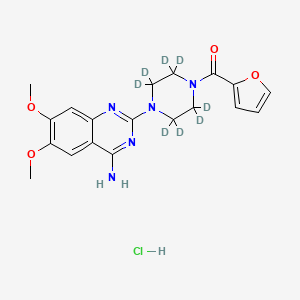
![4-methoxy-N-[(2S)-4-methyl-1-[[(E,2S)-4-nitro-1-[(3S)-2-oxopyrrolidin-3-yl]but-3-en-2-yl]amino]-1-oxopentan-2-yl]-1H-indole-2-carboxamide](/img/structure/B12377536.png)

